Indotecan

Catalog No.
S548625
CAS No.
915303-09-2
M.F
C26H26N2O7
M. Wt
478.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indotecan

CAS Number

915303-09-2

Product Name

Indotecan

IUPAC Name

15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C26H26N2O7/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24/h10-13H,3-9,14H2,1-2H3

InChI Key

FMFIFGLHVOZDEL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC

Solubility

Soluble in DMSO, not in water

Synonyms

indotecan, LMP-400, LMP400, NSC 724998, NSC-724998, NSC724998

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC

Description

The exact mass of the compound Indotecan is 478.174 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 724998. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Indomethacin and its impact on Remyelination in Multiple Sclerosis

Multiple sclerosis (MS) is an autoimmune disease that damages the myelin sheath, a fatty layer protecting nerve fibers. Indomethacin's anti-inflammatory properties are being investigated for their potential to promote endogenous remyelination, the body's natural process of repairing the myelin sheath. Studies suggest Indomethacin may stimulate the production of oligodendrocyte progenitor cells, which mature into myelin-producing cells [].

Indomethacin and its role in Cancer Management

Research is exploring the use of Indomethacin in managing certain cancers. Its effects on cell proliferation and invasion are being studied in pancreatic cancer, particularly in patients with hyperglycemia (high blood sugar) []. Additionally, Indomethacin's ability to inhibit protein synthesis shows promise in colorectal carcinoma and other cancer cell lines []. It's important to note that this research is in its early stages, and further investigation is needed to determine its efficacy and safety in cancer treatment.

Improving Drug Delivery with Indomethacin

Indomethacin's poor water solubility can limit its effectiveness. Scientific research is focusing on improving drug delivery methods to enhance its bioavailability. One approach involves using solid dispersion (SD) technology. By combining Indomethacin with specific carriers, researchers aim to create a more readily absorbed form of the drug, potentially improving its therapeutic benefits [].

Indotecan, also known as LMP400, is a member of the indenoisoquinoline class of compounds, which are recognized for their potential as anticancer agents. It functions primarily as a topoisomerase I inhibitor, disrupting DNA replication and transcription by introducing single-strand breaks in the DNA. This mechanism is crucial in cancer therapy, as it targets rapidly dividing cells, which are characteristic of tumors .

Indotecan acts by inhibiting topoisomerase I, an enzyme that helps unwind DNA during cell division. By inhibiting this enzyme, Indotecan prevents DNA replication, leading to cell death in cancer cells [].

Indotecan operates through a mechanism involving transesterification at a specific site within duplex DNA. The compound targets the scissile phosphodiester bond, leading to the formation of a covalent bond between the drug and the enzyme, ultimately resulting in DNA cleavage . The reaction can be summarized as follows:

  • Binding: Indotecan binds to topoisomerase I.
  • Cleavage: The enzyme-DNA complex is stabilized, leading to the cleavage of DNA.
  • Release: Following cleavage, the drug is released, allowing for potential repair mechanisms to fail in cancer cells.

Indotecan exhibits significant antiproliferative activity across various human cancer cell lines. Its potency is reflected in its low GI50 values (the concentration required to inhibit cell growth by 50%), often below 10 nanomolar . Furthermore, studies have indicated that its metabolites, particularly 2-hydroxylated and 3-hydroxylated forms, also possess notable biological activity and may enhance its therapeutic efficacy .

The synthesis of indotecan involves several key steps:

  • Starting Materials: The synthesis begins with indenoisoquinoline derivatives.
  • Functionalization: Specific functional groups are introduced at the O-2 and O-3 positions on the A ring to enhance topoisomerase I inhibitory activity.
  • Prodrug Formation: Various prodrugs are synthesized through esterification processes involving biologically active metabolites . For example:
    • Acetylation with acetic anhydride.
    • Reaction with benzoyl chloride or nicotinic acid to form different ester derivatives.

Indotecan is primarily investigated for its application in cancer treatment due to its ability to inhibit topoisomerase I. It has shown promise in combination therapies with other chemotherapeutic agents, enhancing their efficacy and potentially reducing resistance . Clinical trials are ongoing to evaluate its effectiveness against various cancers.

Research on indotecan has highlighted its interactions with other drugs, particularly in combination therapies. Studies indicate that indotecan can enhance the growth-inhibitory effects of established chemotherapeutics when used in tandem . Additionally, pharmacokinetic studies have been conducted to assess how indotecan interacts with metabolic enzymes and transport proteins, influencing its bioavailability and therapeutic outcomes .

Indotecan belongs to a broader class of indenoisoquinoline compounds that share similar mechanisms of action but differ in their chemical structures and biological activities. Here are some notable similar compounds:

Compound NameMechanism of ActionUnique Features
Indimitecan (LMP776)Topoisomerase I inhibitorExhibits different pharmacokinetics
CamptothecinTopoisomerase I inhibitorNaturally occurring; limited solubility
SN-38Topoisomerase I inhibitorActive metabolite of Irinotecan
9-Amino-CamptothecinTopoisomerase I inhibitorEnhanced water solubility

Indotecan's uniqueness lies in its structural modifications that enhance potency and reduce toxicity compared to traditional topoisomerase inhibitors like camptothecin and its derivatives .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Exact Mass

478.17400117 g/mol

Monoisotopic Mass

478.17400117 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BTA69L5M8D

Other CAS

915303-09-2

Wikipedia

Indotecan

Dates

Modify: 2023-08-15
1: Jossé R, Martin SE, Guha R, Ormanoglu P, Pfister TD, Reaper PM, Barnes CS, Jones J, Charlton P, Pollard JR, Morris J, Doroshow JH, Pommier Y. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase i inhibitors by disabling DNA replication initiation and fork elongation responses. Cancer Res. 2014 Dec 1;74(23):6968-79. doi: 10.1158/0008-5472.CAN-13-3369. Epub 2014 Sep 30. PubMed PMID: 25269479; PubMed Central PMCID: PMC4252598.
2: Beck DE, Agama K, Marchand C, Chergui A, Pommier Y, Cushman M. Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776). J Med Chem. 2014 Feb 27;57(4):1495-512. doi: 10.1021/jm401814y. Epub 2014 Feb 11. PubMed PMID: 24517248; PubMed Central PMCID: PMC3983348.
3: Pfister TD, Hollingshead M, Kinders RJ, Zhang Y, Evrard YA, Ji J, Khin SA, Borgel S, Stotler H, Carter J, Divelbiss R, Kummar S, Pommier Y, Parchment RE, Tomaszewski JE, Doroshow JH. Development and validation of an immunoassay for quantification of topoisomerase I in solid tumor tissues. PLoS One. 2012;7(12):e50494. doi: 10.1371/journal.pone.0050494. Epub 2012 Dec 28. PubMed PMID: 23284638; PubMed Central PMCID: PMC3532478.
4: Cinelli MA, Reddy PV, Lv PC, Liang JH, Chen L, Agama K, Pommier Y, van Breemen RB, Cushman M. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and indimitecan (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons. J Med Chem. 2012 Dec 27;55(24):10844-62. doi: 10.1021/jm300519w. Epub 2012 Dec 7. PubMed PMID: 23215354; PubMed Central PMCID: PMC3542640.
5: Balaña-Fouce R, Prada CF, Requena JM, Cushman M, Pommier Y, Ã

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